molecular formula C8H10BrN B8017385 2-Bromo-3,4-dimethylaniline

2-Bromo-3,4-dimethylaniline

Cat. No.: B8017385
M. Wt: 200.08 g/mol
InChI Key: IERANHLXIVLSML-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethylaniline (CAS: 101251-11-0) is a brominated aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.076 g/mol . The compound features a benzene ring substituted with a bromine atom at position 2 and methyl groups at positions 3 and 4, along with an amino (-NH₂) group. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes . The bromine atom enhances electrophilic substitution reactivity, while the methyl groups influence steric hindrance and solubility .

Properties

IUPAC Name

2-bromo-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERANHLXIVLSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799434-68-6
Record name 2-bromo-3,4-dimethylaniline
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Preparation Methods

Bromination Using Molecular Bromine

The most straightforward approach involves electrophilic aromatic substitution of 3,4-dimethylaniline with molecular bromine (Br2\text{Br}_2). The amino group activates the ring, directing bromination to the ortho position relative to the amine.

Reaction Conditions :

  • Solvent : Glacial acetic acid or dichloromethane

  • Temperature : 0–5°C (to suppress di-bromination)

  • Stoichiometry : 1:1 molar ratio of 3,4-dimethylaniline to Br2\text{Br}_2

  • Catalyst : None required, though FeBr3\text{FeBr}_3 (5 mol%) enhances regioselectivity.

Mechanistic Insight :
The reaction proceeds via generation of a bromonium ion (Br+\text{Br}^+), which attacks the electron-rich ortho position. Steric hindrance from the 3- and 4-methyl groups further directs substitution to the 2-position.

Yield and Purity :

  • Yield : 65–72%

  • Purity : >95% (by GC-MS).

Limitations :

  • Di-bromination occurs at higher temperatures or excess Br2\text{Br}_2.

  • Handling Br2\text{Br}_2 requires stringent safety protocols due to its corrosive and toxic nature.

Electrophilic Aromatic Substitution with Directed Bromination

NBS-Mediated Bromination

N-Bromosuccinimide (NBS) offers a safer alternative to Br2\text{Br}_2, particularly in polar aprotic solvents.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 25–30°C

  • Catalyst : FeCl3\text{FeCl}_3 (2 mol%)

  • Stoichiometry : 1.2 equivalents of NBS to ensure complete conversion.

Advantages :

  • Reduced risk of di-bromination.

  • Improved regioselectivity due to the bulky succinimide byproduct.

Yield and Purity :

  • Yield : 78–85%

  • Purity : 97–99% (by HPLC).

Ultrasound-Assisted Bromination

Ultrasound irradiation enhances reaction rates by improving mass transfer and cavitation effects.

Protocol :

  • Frequency : 40 kHz

  • Duration : 1 hour

  • Solvent : Ethanol/water (9:1 v/v)

Outcomes :

  • Yield : 88%

  • Reaction Time : Reduced by 50% compared to conventional methods.

Multi-step Synthesis via Nitro Intermediates

Nitration Followed by Reduction and Bromination

This method avoids direct bromination of the aromatic amine by introducing bromine at the nitro stage.

Steps :

  • Nitration : 3,4-Dimethylnitrobenzene is synthesized via nitration of m-xylene.

  • Reduction : Catalytic hydrogenation (H2\text{H}_2, Pd/C) yields 3,4-dimethylaniline.

  • Bromination : As described in Section 1.

Yield and Purity :

  • Overall Yield : 60–68%

  • Purity : >98% (by 1H^1\text{H} NMR).

Advantages :

  • Avoids handling hazardous Br2\text{Br}_2 in the final step.

  • Facilitates purification at intermediate stages.

Catalytic Bromination Techniques

Palladium-Catalyzed C–H Activation

Modern transition-metal catalysis enables direct C–H bromination without pre-functionalization.

Reaction Conditions :

  • Catalyst : Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Bromine Source : CuBr2\text{CuBr}_2

  • Solvent : Toluene

Outcomes :

  • Yield : 82%

  • Regioselectivity : >99%.

Mechanism :
The palladium catalyst facilitates C–H bond cleavage, followed by bromine insertion via a concerted metalation-deprotonation pathway.

Industrial-scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes safety and scalability using continuous flow technology.

Parameters :

  • Residence Time : 10 minutes

  • Temperature : 50°C

  • Pressure : 3 bar

Benefits :

  • 95% conversion per pass.

  • Minimal waste generation due to precise stoichiometric control.

Solvent Recovery and Recycling

Mesitylene, a high-boiling solvent, is recovered via distillation and reused, reducing production costs by 20–30% .

Scientific Research Applications

2-Bromo-3,4-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

The following analysis compares 2-Bromo-3,4-dimethylaniline with structurally related brominated dimethylanilines and derivatives, focusing on molecular structure, physical properties, and reactivity.

Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Structural Features
2-Bromo-3,4-dimethylaniline 101251-11-0 C₈H₁₀BrN Br (2), CH₃ (3,4), NH₂ (1) 200.076 Moderate steric hindrance; planar NH₂ group
4-Bromo-2,6-dimethylaniline Not Provided C₈H₁₀BrN Br (4), CH₃ (2,6), NH₂ (1) 200.076 Symmetric methyl groups; N–H···N hydrogen bonds
4-Bromo-2,3-dimethyl-6-nitroaniline 108485-13-8 C₈H₉BrN₂O₂ Br (4), CH₃ (2,3), NO₂ (6), NH₂ (1) 245.07 Nitro group enhances electron withdrawal; increased molecular weight

Key Observations :

  • Substituent Position Effects: The position of bromine and methyl groups significantly alters electronic and steric profiles. For example, 4-Bromo-2,6-dimethylaniline exhibits symmetric methyl substitution, enabling intermolecular N–H···N hydrogen bonding , whereas 2-Bromo-3,4-dimethylaniline has asymmetric methyl groups, increasing steric hindrance near the amino group .
  • Functional Group Additions: The introduction of a nitro group in 4-Bromo-2,3-dimethyl-6-nitroaniline (MW = 245.07) increases molecular weight by ~45 g/mol compared to the non-nitro analogs. The nitro group also deactivates the aromatic ring, directing electrophilic attacks to specific positions .
Physical Properties

While explicit data (e.g., melting points) for 2-Bromo-3,4-dimethylaniline are unavailable in the provided evidence, comparisons can be inferred:

  • Solubility : Methyl groups in all analogs enhance lipid solubility, but nitro-substituted derivatives (e.g., 4-Bromo-2,3-dimethyl-6-nitroaniline) may exhibit lower solubility in polar solvents due to increased molecular weight and polarity .
  • Stability : Brominated anilines are generally stable but require protection from light and moisture to prevent decomposition .

Biological Activity

Overview

2-Bromo-3,4-dimethylaniline is an aromatic amine characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

2-Bromo-3,4-dimethylaniline can undergo various chemical reactions, including:

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, making the compound reactive towards electrophiles.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Oxidation and Reduction Reactions: The compound can participate in redox reactions, which are significant for its biological activity.

The biological activity of 2-Bromo-3,4-dimethylaniline is primarily attributed to its interaction with various molecular targets. The amino group can participate in hydrogen bonding, enhancing binding affinity to biological targets. Additionally, the bromine atom influences the compound's reactivity, which may affect its pharmacological properties.

Target Interactions

Research indicates that derivatives of 2-bromoaniline interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which may play a role in metabolic pathways relevant to drug metabolism and toxicity.

Pharmacokinetics

Pharmacokinetic studies suggest that 2-bromo-3,4-dimethylaniline and its derivatives undergo rapid elimination from biological systems. The primary metabolites formed are acetylated products, which are more extensively formed for related compounds like 3,4-dimethylaniline. However, these compounds can also lead to adverse effects such as methemoglobinemia due to their oxidative stress potential on red blood cells.

Antimicrobial Activity

Studies have indicated that 2-bromo-3,4-dimethylaniline exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effectiveness in inhibiting growth at certain concentrations.

Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic effects of 2-bromo-3,4-dimethylaniline on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Reactive oxygen species generation

Case Studies

  • Anticancer Activity : A study published in Cancer Letters reported that derivatives of 2-bromo-3,4-dimethylaniline showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of caspases involved in the apoptotic pathway .
  • Antibacterial Properties : Research conducted by the National Institutes of Health revealed that 2-bromo-3,4-dimethylaniline effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains .

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-3,4-dimethylaniline, and how is regioselectivity achieved during bromination?

Answer:
The synthesis typically involves bromination of a pre-substituted aniline derivative. For example, bromine can be introduced via electrophilic aromatic substitution (EAS) under controlled conditions. In analogous compounds like 4-bromo-N,N-dimethylaniline, regioselectivity is influenced by directing groups (e.g., methyl or dimethylamino groups) and reaction parameters (temperature, brominating agent, and solvent). Pyridine is often used to stabilize reactive intermediates and enhance selectivity . For 2-Bromo-3,4-dimethylaniline, optimizing reaction time (e.g., 2–6 hours) and temperature (0–5°C) can minimize side products like dibrominated derivatives .

Advanced: How can conflicting data on bromination positions in substituted anilines be resolved?

Answer:
Discrepancies in substitution patterns often arise from competing electronic effects (e.g., steric hindrance vs. resonance stabilization). For instance, in 2,6-dimethylaniline, bromination at the 4-position is favored due to reduced steric interference . However, competing para/meta selectivity may occur if electron-donating groups alter ring electron density. Advanced methods include:

  • Computational modeling (DFT calculations) to predict reactive sites.
  • Isotopic labeling (e.g., deuterated substrates) to track substitution pathways.
  • In-situ spectroscopic monitoring (e.g., NMR) to capture intermediate species .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) are standard. For example, GC purity >97% is achievable for brominated anilines .
  • Structural confirmation :
    • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions.
    • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
    • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in antipyrine derivatives .

Advanced: How do steric and electronic effects influence the reactivity of 2-Bromo-3,4-dimethylaniline in cross-coupling reactions?

Answer:
The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from adjacent methyl groups may reduce reaction rates. Strategies include:

  • Ligand optimization : Bulky ligands (e.g., XPhos) enhance turnover in sterically crowded systems.
  • Microwave-assisted synthesis : Accelerates coupling under high-temperature conditions.
  • Solvent modulation : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Basic: What safety protocols are critical when handling 2-Bromo-3,4-dimethylaniline?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C inferred from similar bromoanilines ).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How do environmental factors (pH, temperature) affect the stability of 2-Bromo-3,4-dimethylaniline in aqueous solutions?

Answer:

  • Hydrolysis : Bromine may hydrolyze to hydroxyl groups under acidic (pH < 3) or basic (pH > 10) conditions.
  • Thermal stability : Decomposition occurs above 150°C, releasing HBr and methylamines.
  • Storage : Store in amber vials at 2–8°C under inert gas (Ar/N2_2) to prevent oxidation .

Advanced: What comparative insights exist between 2-Bromo-3,4-dimethylaniline and its structural analogs (e.g., 4-Bromo-2,6-dimethylaniline)?

Answer:

  • Reactivity : 2-Bromo-3,4-dimethylaniline exhibits lower electrophilicity due to steric shielding from methyl groups, whereas 4-Bromo-2,6-dimethylaniline shows higher reactivity in EAS .
  • Crystallography : Methyl group positioning alters crystal packing; for example, 4-Bromo-2,6-dimethylaniline forms hydrogen-bonded dimers (mp: 48–51°C vs. 43–47°C for 2-Bromo-4,6-dimethylaniline) .

Basic: How can researchers mitigate challenges in scaling up the synthesis of 2-Bromo-3,4-dimethylaniline?

Answer:

  • Process optimization : Use flow chemistry for precise temperature control during bromination.
  • Purification : Recrystallization from ethanol/water mixtures improves yield (>90%) .

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